5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-5-3-4-1-2-10-7(4)11-6(5)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYVYZRGDQSFMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C=C21)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101271891 | |
| Record name | 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101271891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246088-68-5 | |
| Record name | 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246088-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101271891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine are multiple receptor tyrosine kinases, including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit), and fms-like tyrosine kinase-3 (Flt-3). These receptors play a crucial role in cell signaling, growth, and differentiation.
Mode of Action
This compound interacts with its targets by inhibiting their activity. This inhibition disrupts the normal signaling pathways, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of the aforementioned receptors by this compound affects several biochemical pathways. These pathways are primarily involved in cell growth and differentiation. The downstream effects of this disruption can lead to changes in cell behavior and function.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific cell type and the receptors it inhibits. Generally, the inhibition of receptor tyrosine kinases can lead to decreased cell proliferation and increased cell death.
Biochemical Analysis
Cellular Effects
The effects of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine on cellular processes are diverse and depend on the cell type and context. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis by modulating key signaling pathways such as the MAPK/ERK and PI3K/Akt pathways. It also affects gene expression by interacting with transcription factors and chromatin-modifying enzymes, leading to changes in cellular metabolism and function. In non-cancerous cells, this compound can influence cell differentiation and immune responses, highlighting its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and modulate their activity. The compound can inhibit or activate enzymes by occupying their active sites or allosteric sites, leading to changes in their catalytic activity. For example, it can inhibit kinases by binding to the ATP-binding pocket, preventing phosphorylation of downstream targets. Additionally, this compound can alter gene expression by binding to DNA or RNA, affecting transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light, heat, or reactive chemicals. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell cycle progression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can exhibit therapeutic effects, such as reducing tumor growth and modulating immune responses. At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism and clearance from the body. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. These metabolic interactions can influence the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, the compound can bind to intracellular proteins and organelles, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by its binding affinity to plasma proteins and its ability to cross biological membranes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can localize to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on its interactions with targeting signals and post-translational modifications. These localizations can influence the compound’s ability to modulate cellular processes and its overall efficacy in biochemical applications.
Biological Activity
5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as a therapeutic agent, particularly in cancer research and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 278.48 g/mol. The presence of chlorine and iodine enhances its reactivity and interaction with biological targets, making it a valuable compound in drug design and development.
The biological activity of this compound is primarily linked to its role as an inhibitor of specific enzymes and receptors. The halogen atoms in its structure can enhance binding affinity to target proteins, which is critical for therapeutic efficacy. Notably, it has been identified as a potential inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and certain cytochrome P450 enzymes (CYPs), which are crucial in drug metabolism.
Inhibition of FGFRs
Research indicates that derivatives of this compound exhibit significant FGFR inhibitory activity:
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
|---|---|---|---|---|
| 4h | 7 | 9 | 25 | 712 |
Compound 4h demonstrated potent inhibitory effects on the proliferation of the 4T1 breast cancer cell line, inducing apoptosis through its action on FGFRs.
DYRK1A Inhibition
Case Studies
Case Study 1: Anticancer Activity
In vitro studies on the effects of this compound derivatives on various cancer cell lines have shown promising results. For instance, compound 4h not only inhibited cell proliferation but also induced apoptosis in breast cancer cells through the modulation of signaling pathways associated with FGFRs.
Case Study 2: Enzyme Interaction Studies
Interaction studies have demonstrated that this compound can inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism. Understanding these interactions is essential for predicting drug-drug interactions and optimizing therapeutic regimens involving this compound.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The reactivity and applications of pyrrolo[2,3-b]pyridine derivatives are highly dependent on substituent identity and position. Key analogs include:
Key Observations :
- Halogen Effects : The iodine atom in the target compound enables efficient cross-coupling (e.g., with boronic acids), whereas bromine or chlorine substituents are less reactive in such reactions .
- Solubility: Thieno[2,3-b]pyridines (sulfur-containing analogs) exhibit poor aqueous solubility, but replacing sulfur with nitrogen (as in pyrrolo[2,3-b]pyridines) improves solubility and pharmacokinetics .
- Functionalization : The 4-position of pyrrolo[2,3-b]pyridines can be modified to aldehydes (e.g., this compound-4-carbaldehyde, MW 306.49) or carboxylic acids for further derivatization .
Preparation Methods
Starting Materials and Initial Functionalization
A common precursor is 1H-pyrrolo[2,3-b]pyridine or its 5-bromo derivative. The preparation often begins with selective halogenation at the 5-position with chlorine, followed by iodination at the 6-position.
- Selective Halogenation: Chlorination at the 5-position can be achieved using reagents like N-chlorosuccinimide (NCS) or other chlorinating agents under controlled conditions to avoid multiple substitutions.
- Iodination: The 6-position iodination is typically performed using iodine sources such as iodine monochloride (ICl) or iodine with oxidants like iodic acid, ensuring regioselectivity.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed coupling reactions are instrumental in the synthesis of substituted pyrrolo[2,3-b]pyridines. For example, the use of palladium catalysts such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) facilitates Suzuki or Sonogashira couplings to introduce aryl or alkynyl groups, which can be further transformed into halogenated derivatives.
- Reaction conditions typically involve heating under nitrogen atmosphere in solvents like dioxane/water mixtures at around 80°C.
- Base such as potassium carbonate is used to promote the coupling reaction.
- Post-reaction workup includes acidification, extraction, drying, and purification steps such as ion-exchange resin treatment to isolate the product.
Halogenation via Tosylation and Subsequent Substitution
An alternative approach involves tosylation of the pyrrolo[2,3-b]pyridine intermediate, followed by substitution reactions to introduce halogen atoms:
- Treatment with p-toluenesulfonyl chloride in biphasic systems (dichloromethane and aqueous NaOH) with phase-transfer catalysts like tetrabutylammonium hydrogen sulfate.
- Subsequent reflux and acidification steps lead to halogenated products after purification.
Representative Experimental Procedure (Based on Patent WO2006063167A1)
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 5-bromo-1H-pyrrolo[2,3-b]pyridine, phenylboronic acid, K2CO3, Pd catalyst, dioxane/water, 80°C, N2 atmosphere | Suzuki coupling to introduce aryl group |
| 2 | Acidification with 6N HCl, extraction with ethyl acetate, drying | Workup to isolate product |
| 3 | Ion-exchange resin treatment in methanol | Purification |
| 4 | Tosylation with p-toluenesulfonyl chloride, tetrabutylammonium hydrogen sulfate, dichloromethane/NaOH biphasic system, reflux | Introduction of tosyl group for further substitution |
| 5 | Acidification, extraction, drying | Final purification |
This method yields halogenated pyrrolo[2,3-b]pyridine derivatives with high regioselectivity and purity.
Industrial and Research Scale Preparation
Industrial synthesis optimizes reaction parameters such as catalyst loading, solvent ratios, temperature, and reaction time to maximize yield and minimize impurities. Purification techniques include recrystallization and chromatographic methods.
Research-scale synthesis often involves:
- Use of protecting groups (e.g., triisopropylsilyl) on the nitrogen to prevent side reactions during halogenation.
- Multi-step sequences involving nitration, Suzuki coupling, and catalytic hydrogenation to achieve functionalized derivatives.
Data Table Summarizing Key Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Starting material | 5-bromo-1H-pyrrolo[2,3-b]pyridine | Commercially available |
| Chlorination reagent | N-chlorosuccinimide or equivalent | Selective 5-position chlorination |
| Iodination reagent | Iodine monochloride or I2 with oxidants | Selective 6-position iodination |
| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | For Suzuki coupling |
| Base | Potassium carbonate | Promotes coupling reactions |
| Solvent | Dioxane/water mixture | Common solvent system |
| Temperature | 80°C | For coupling reactions |
| Atmosphere | Nitrogen | Prevents oxidation |
| Purification | Ion-exchange resin, recrystallization, chromatography | Ensures high purity |
| Yield | Typically 65-85% (depending on step and scale) | Optimized in industrial settings |
Summary of Research Findings
- The regioselective halogenation of pyrrolo[2,3-b]pyridine derivatives is achievable through controlled reaction conditions, enabling the synthesis of this compound with high selectivity.
- Palladium-catalyzed cross-coupling reactions are versatile and efficient for introducing substituents prior to halogenation or for further functionalization of the halogenated core.
- Protective group strategies, such as triisopropylsilyl protection on the nitrogen, help improve reaction specificity and yield.
- Industrial processes emphasize reaction optimization and purification to ensure scalability and product quality.
Q & A
Q. What are the foundational synthetic routes for 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine?
The synthesis of pyrrolo[2,3-b]pyridine derivatives often involves halogenation, cross-coupling, or functional group interconversion. For example, 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine can undergo Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst in dioxane/water at 105°C . Subsequent reduction of nitro groups to amines (via hydrogenation with Raney Nickel) and acylation with nicotinoyl chloride yields N-acylated derivatives. Similar methodologies can be adapted for introducing chloro and iodo substituents through sequential halogenation or direct substitution .
Q. How is structural characterization performed for pyrrolo[2,3-b]pyridine derivatives?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR resolve substituent positions and confirm regioselectivity. For instance, ¹H NMR of N-(5-phenyl-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide shows distinct aromatic protons at δ 8.79 (d, J = 3.0 Hz) and δ 7.75 (d, J = 8.8 Hz) .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 315.1237 for C₁₉H₁₄N₄O) .
- Chromatography : Flash column chromatography with gradients like CH₂Cl₂:MeOH (98:2 to 90:10) ensures purity (>95%) .
Q. What solvents and conditions are optimal for purification?
Silica gel chromatography using dichloromethane:ethyl acetate (90:10) effectively separates intermediates, while polar mixtures (e.g., CH₂Cl₂:MeOH) resolve acylated products .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrrolo[2,3-b]pyridine functionalization be addressed?
Regioselective halogenation at the 5- and 6-positions requires careful control of reaction conditions. For example, nitration at 0°C followed by Pd-mediated coupling with boronic acids ensures substitution at the 5-position . Computational modeling (e.g., quantum chemical reaction path searches) can predict favorable sites for electrophilic attack, reducing trial-and-error experimentation .
Q. What strategies mitigate the instability of 3-amino-pyrrolo[2,3-b]pyridine intermediates?
Rapid decomposition of 3-amino intermediates necessitates immediate use in subsequent reactions. For example, hydrogenation of 3-nitro derivatives should be followed directly by acylation without isolation, as described in the one-pot synthesis of N-acylated compounds .
Q. How can computational methods enhance reaction design for novel derivatives?
Integrating quantum chemical calculations (e.g., density functional theory) with experimental data enables predictive modeling. ICReDD’s approach uses reaction path searches to optimize conditions (e.g., solvent, catalyst, temperature) and prioritize synthetic routes, as demonstrated in the development of kinase inhibitors .
Q. What are the challenges in scaling up multi-step syntheses?
Key issues include:
- Intermediate Stability : Labile intermediates (e.g., nitro or amino groups) require inert atmospheres and low-temperature storage.
- Catalyst Efficiency : Pd(PPh₃)₄ may degrade at high temperatures; alternatives like Pd(OAc)₂ with ligand systems (e.g., XPhos) improve turnover .
- Byproduct Management : Reverse-phase HPLC or recrystallization removes persistent impurities from cross-coupling reactions .
Methodological Considerations
Q. How to resolve contradictions in reported reaction yields?
Discrepancies often arise from solvent purity, catalyst loading, or trace moisture. For example, Suzuki-Miyaura coupling yields drop significantly if dioxane is not rigorously dried. Systematic DOE (Design of Experiments) approaches, such as factorial design, can identify critical variables (e.g., temperature, base strength) and optimize conditions .
Q. What analytical workflows confirm compound identity post-synthesis?
A tiered approach is recommended:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
